molecular formula C18H18FNO B2460636 N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine CAS No. 866150-42-7

N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine

Cat. No.: B2460636
CAS No.: 866150-42-7
M. Wt: 283.346
InChI Key: QIGIGZBEFQMIID-RGVLZGJSSA-N
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Description

“N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine” is a complex organic compound. The methylidene group in the compound is a part of the molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Density functional theory (DFT) can also be used to study the optimized structure and geometric parameters .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be studied using various techniques. For example, the DFT method at B3LYP/6-311++G(d, p) basis set can be employed to study the optimized structure and geometric parameters, as well as to explore the frontier molecular orbitals, global reactive parameters, Mullikan population analysis, Natural bond orbital, and molecular electrostatic potential characteristics .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c1-12-8-9-16(17-14(12)10-18(2,3)21-17)20-11-13-6-4-5-7-15(13)19/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGIGZBEFQMIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N=CC3=CC=CC=C3F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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